molecular formula C13H11FN2O B1587158 (3,4-Diaminophenyl)(4-fluorophenyl)methanone CAS No. 66938-86-1

(3,4-Diaminophenyl)(4-fluorophenyl)methanone

Cat. No. B1587158
CAS RN: 66938-86-1
M. Wt: 230.24 g/mol
InChI Key: KHMJNCNXARCUGR-UHFFFAOYSA-N
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Description

“(3,4-Diaminophenyl)(4-fluorophenyl)methanone” is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 . It is used in the manufacturing process for Flubendazole API, an anthelmintic that is used in dogs and cats to treat parasites and worms .


Molecular Structure Analysis

The molecular structure of “(3,4-Diaminophenyl)(4-fluorophenyl)methanone” consists of a benzene ring with two amine groups at the 3rd and 4th positions and a ketone group attached to a 4-fluorophenyl group .


Physical And Chemical Properties Analysis

“(3,4-Diaminophenyl)(4-fluorophenyl)methanone” has a melting point of 113-114℃ (in methanol), a predicted boiling point of 447.4±45.0 °C, a density of 1.305±0.06 g/cm3 (at 20 ºC 760 Torr), and a predicted pKa of 2.76±0.10 .

Scientific Research Applications

Fluorescent Chemosensors

Compounds like 4-Methyl-2,6-diformylphenol (DFP), which shares a structural resemblance with (3,4-Diaminophenyl)(4-fluorophenyl)methanone due to the presence of aromatic rings and functional groups, are crucial in developing fluorescent chemosensors. These chemosensors are used to detect metal ions, anions, and neutral molecules, indicating the potential of (3,4-Diaminophenyl)(4-fluorophenyl)methanone in similar applications due to its structural framework allowing for selective and sensitive detection mechanisms (P. Roy, 2021).

Environmental Pollution and Toxicology

The study of compounds like benzophenone-3, a common component in sunscreen products, highlights the importance of understanding the environmental and toxicological impacts of chemical compounds. Research in this area focuses on their occurrence, toxicity, and ecological risks, providing a template for studying the environmental behavior and effects of (3,4-Diaminophenyl)(4-fluorophenyl)methanone (Sujin Kim & Kyungho Choi, 2014).

Methane Utilization and Biotechnology

The exploration of methanotrophs for methane utilization opens a new avenue for the application of chemical compounds in biotechnology. Methanotrophs can convert methane into valuable products, such as single-cell protein and biopolymers. Compounds with specific functionalities, akin to (3,4-Diaminophenyl)(4-fluorophenyl)methanone, could play a role in the development of new biotechnological processes or as intermediates in synthesizing bioactive molecules (P. Strong, S. Xie, & W. Clarke, 2015).

Cardiovascular Therapeutics

The use of traditional medicinal herbs like Salvia miltiorrhiza Burge (Danshen) in treating cardiovascular diseases highlights the potential for synthetic compounds, such as (3,4-Diaminophenyl)(4-fluorophenyl)methanone, in similar therapeutic applications. The structural and functional characteristics of these compounds can be key in developing new cardiovascular drugs (Zhuo-Ming Li, Suo Xu, & Peiqing Liu, 2018).

Phosphonic Acid Applications

Research on phosphonic acids, which share a functional group analogy with (3,4-Diaminophenyl)(4-fluorophenyl)methanone, showcases the wide range of applications from drug design to material science. This illustrates the potential interdisciplinary applications of (3,4-Diaminophenyl)(4-fluorophenyl)methanone in various fields, including its role as a building block in organic synthesis or in the development of new materials (C. M. Sevrain, M. Berchel, H. Couthon, & P. Jaffrès, 2017).

Safety And Hazards

While specific safety and hazard information for “(3,4-Diaminophenyl)(4-fluorophenyl)methanone” was not found, it’s generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(3,4-diaminophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMJNCNXARCUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70985618
Record name (3,4-Diaminophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70985618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Diaminophenyl)(4-fluorophenyl)methanone

CAS RN

66938-86-1
Record name (3,4-Diaminophenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66938-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Diaminophenyl) (4-fluorophenyl) ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066938861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-Diaminophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70985618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-diaminophenyl) (4-fluorophenyl) ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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